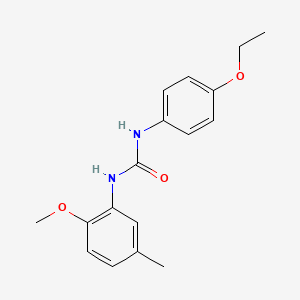![molecular formula C14H9N3O5 B5805777 3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B5805777.png)
3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one is a chemical compound that has gained attention due to its potential applications in scientific research. It is a synthetic molecule that is commonly referred to as MNC, which is an abbreviation for its chemical name. This molecule has been studied for its various properties, including its mechanism of action, biochemical and physiological effects, and potential applications in the field of research.
Mechanism of Action
MNC has been shown to interact with various molecular targets, including enzymes and receptors. Its mechanism of action involves the inhibition of the activity of these targets, which leads to the modulation of various cellular processes. The exact mechanism of action of MNC is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
MNC has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and modulate the expression of various genes. MNC has also been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
MNC has several advantages and limitations for lab experiments. One of the advantages is its high selectivity towards specific molecular targets, which makes it a potential candidate for the development of specific inhibitors. However, one of the limitations is its low solubility in water, which makes it difficult to use in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and safety precautions during lab experiments.
Future Directions
There are several future directions for the study of MNC. One of the future directions is the development of more efficient synthesis methods that can produce MNC in larger quantities. Another future direction is the investigation of its potential applications in the field of photodynamic therapy, which involves the use of light to activate photosensitizers that can selectively target cancer cells. Further research is also needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of MNC involves a series of chemical reactions that require specific reagents and conditions. The synthesis of MNC has been reported in various research studies, and different methods have been used to obtain this molecule. One of the most commonly used methods involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 6-nitrocoumarin in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Scientific Research Applications
MNC has been studied for its potential applications in various scientific research fields. These include its use as a fluorescent probe for the detection of metal ions, its potential as a photosensitizer for photodynamic therapy, and its use as a potential anti-cancer agent. MNC has also been studied for its ability to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors.
properties
IUPAC Name |
3-(3-methylpyrazole-1-carbonyl)-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5/c1-8-4-5-16(15-8)13(18)11-7-9-6-10(17(20)21)2-3-12(9)22-14(11)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDFWYWLWUQLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)

![N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)

![[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)

![N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5805776.png)
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5805805.png)